molecular formula C10H20ClN B1432864 3-(Cyclobutylmethyl)piperidine hydrochloride CAS No. 1803606-42-9

3-(Cyclobutylmethyl)piperidine hydrochloride

Cat. No.: B1432864
CAS No.: 1803606-42-9
M. Wt: 189.72 g/mol
InChI Key: NLGJNHAAPVQPEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylmethyl)piperidine hydrochloride typically involves the reaction of cyclobutylmethylamine with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutylmethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

3-(Cyclobutylmethyl)piperidine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Cyclobutylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The piperidine ring can interact with various biological molecules, influencing their activity and leading to desired pharmacological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclobutylmethyl)piperidine hydrochloride is unique due to the presence of the cyclobutylmethyl group attached to the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable scaffold for the development of new compounds with potential therapeutic applications .

Properties

IUPAC Name

3-(cyclobutylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-3-9(4-1)7-10-5-2-6-11-8-10;/h9-11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGJNHAAPVQPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Cyclobutylmethyl)piperidine hydrochloride
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3-(Cyclobutylmethyl)piperidine hydrochloride
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3-(Cyclobutylmethyl)piperidine hydrochloride
Reactant of Route 4
3-(Cyclobutylmethyl)piperidine hydrochloride
Reactant of Route 5
3-(Cyclobutylmethyl)piperidine hydrochloride
Reactant of Route 6
3-(Cyclobutylmethyl)piperidine hydrochloride

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